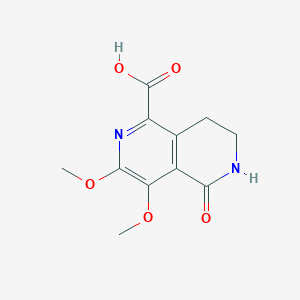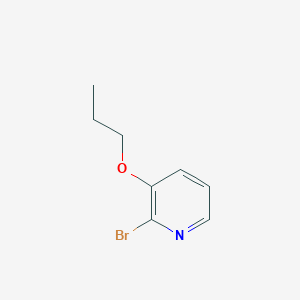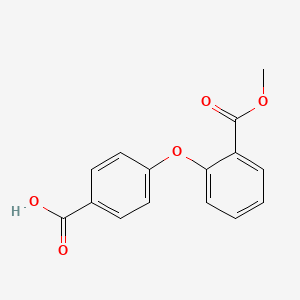
Diethyl 2-((3-chloro-4-iodophenylamino)methylene)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-[(3-chloro-4-iodoanilino)methylidene]propanedioate is an organic compound with a complex structure that includes both aromatic and ester functional groups
Métodos De Preparación
The synthesis of diethyl 2-[(3-chloro-4-iodoanilino)methylidene]propanedioate typically involves a multi-step process. One common method includes the reaction of diethyl malonate with 3-chloro-4-iodoaniline under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium ethoxide in ethanol to facilitate the formation of the enolate ion, which then reacts with the aniline derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
Diethyl 2-[(3-chloro-4-iodoanilino)methylidene]propanedioate can undergo various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions due to the presence of the chloro and iodo substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different products depending on the reagents used.
Common reagents used in these reactions include halogens for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diethyl 2-[(3-chloro-4-iodoanilino)methylidene]propanedioate has several applications in scientific research:
Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which diethyl 2-[(3-chloro-4-iodoanilino)methylidene]propanedioate exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chloro and iodo groups, which can stabilize intermediates and transition states. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, potentially affecting cellular pathways and processes.
Comparación Con Compuestos Similares
Diethyl 2-[(3-chloro-4-iodoanilino)methylidene]propanedioate can be compared with other similar compounds such as diethyl malonate and its derivatives. These compounds share the ester functional group and can undergo similar types of reactions, but the presence of the chloro and iodo substituents in diethyl 2-[(3-chloro-4-iodoanilino)methylidene]propanedioate imparts unique reactivity and potential applications. Similar compounds include:
- Diethyl malonate
- Diethyl 2-[(3-chloro-4-fluorophenyl)amino]methylene]malonate
- Diethyl 2-[(3,4-dichloroanilino)methylene]malonate
These comparisons highlight the unique aspects of diethyl 2-[(3-chloro-4-iodoanilino)methylidene]propanedioate, particularly its potential for specialized applications in various fields of research.
Propiedades
Fórmula molecular |
C14H15ClINO4 |
|---|---|
Peso molecular |
423.63 g/mol |
Nombre IUPAC |
diethyl 2-[(3-chloro-4-iodoanilino)methylidene]propanedioate |
InChI |
InChI=1S/C14H15ClINO4/c1-3-20-13(18)10(14(19)21-4-2)8-17-9-5-6-12(16)11(15)7-9/h5-8,17H,3-4H2,1-2H3 |
Clave InChI |
FSVBSEZHMKUYNN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CNC1=CC(=C(C=C1)I)Cl)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


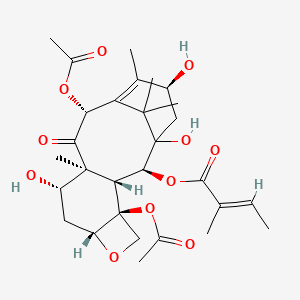




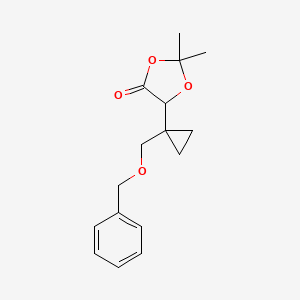
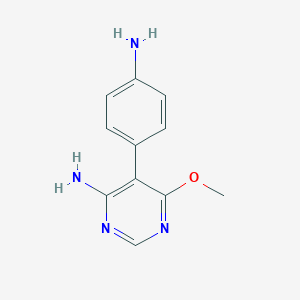
![2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]-5-nitropyrimidine](/img/structure/B13854454.png)
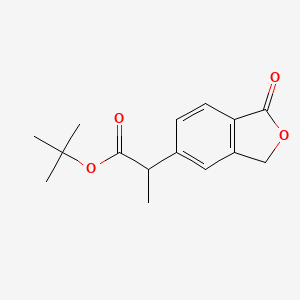
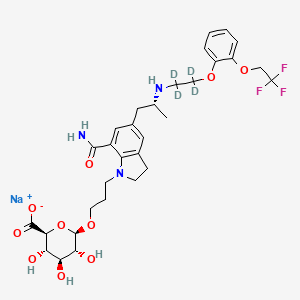
![1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone](/img/structure/B13854472.png)
